molecular formula C17H21ClN4O2S B2395055 3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine CAS No. 1105230-64-5

3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine

Cat. No. B2395055
CAS RN: 1105230-64-5
M. Wt: 380.89
InChI Key: GVBMZBNSCARZDK-UHFFFAOYSA-N
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Description

3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. This compound is also known as CSPD and has been extensively studied for its unique properties and mechanisms of action.

Mechanism of Action

CSPD acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of various physiological and psychological processes such as mood, anxiety, and pain. CSPD binds to the 5-HT1A receptor and inhibits its activity, leading to a decrease in the release of serotonin in the brain. This mechanism of action makes CSPD a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
CSPD has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the level of anxiety in rodents and improve cognitive function. CSPD has also been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

CSPD has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, making it a potent antagonist. It is also stable and can be easily synthesized in large quantities. However, CSPD has some limitations in lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some experiments.

Future Directions

There are several future directions for the research on CSPD. One potential direction is the development of new drugs based on the structure of CSPD. Researchers can modify the structure of CSPD to improve its pharmacokinetic properties and increase its efficacy. Another potential direction is the investigation of the effects of CSPD on other serotonin receptors. Finally, researchers can investigate the potential use of CSPD in the treatment of various psychiatric disorders in humans.
Conclusion:
In conclusion, CSPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has a unique mechanism of action that makes it a promising candidate for the development of new drugs. CSPD has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on CSPD, including the development of new drugs and investigation of its effects on other serotonin receptors.

Synthesis Methods

The synthesis of CSPD involves the reaction of 4-chlorophenylpiperazine with 6-bromo-3-(propylsulfonyl)pyridazine in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain pure CSPD. This method has been optimized to provide a high yield of CSPD with good purity.

Scientific Research Applications

CSPD has been extensively studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-6-propylsulfonylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-2-13-25(23,24)17-8-7-16(19-20-17)22-11-9-21(10-12-22)15-5-3-14(18)4-6-15/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBMZBNSCARZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine

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